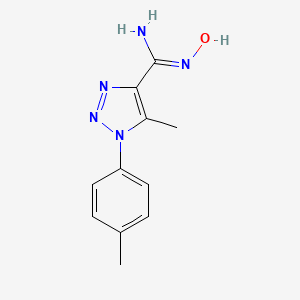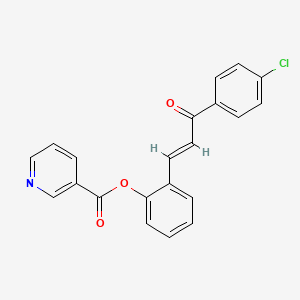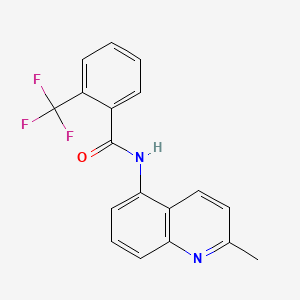
N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide and its derivatives have been explored for their synthesis and potential antimicrobial activities. For instance, some novel triazole derivatives were synthesized and exhibited good to moderate activities against various microorganisms, demonstrating the compound's role in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science and Polymer Chemistry
The compound also finds applications in material science, particularly in the synthesis of polymers containing the 1,2,4-triazole group. New polymers and monomers incorporating this motif have been developed, showcasing the versatility of triazole derivatives in creating materials with potentially novel properties (Shaikh et al., 2002).
Energetic Materials Research
Research into insensitive energetic materials has utilized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized by reacting a related triazole derivative, demonstrating the compound's utility in developing materials with superior detonation performance while maintaining safety through insensitivity to impact and friction (Yu et al., 2017).
Corrosion Inhibition Studies
The triazole derivatives, including similar compounds, have been explored as corrosion inhibitors for metals in acidic environments. These studies highlight the potential of triazole-based compounds in protecting metals from corrosion, thus extending their lifespan in industrial applications (Yadav et al., 2013).
Anticancer and Antitumor Agent Synthesis
Further investigations into triazole derivatives have led to the synthesis of novel compounds with potential anticancer and antitumor activities. The ability to synthesize diverse structures from triazole precursors opens up avenues for developing new therapeutic agents (Badrey & Gomha, 2012).
Propriétés
IUPAC Name |
N'-hydroxy-5-methyl-1-(4-methylphenyl)triazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-8(2)10(13-15-16)11(12)14-17/h3-6,17H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYDMPJRGPXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=NO)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)/C(=N/O)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(acetamidosulfonyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2843898.png)

![4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B2843902.png)
![8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide](/img/structure/B2843904.png)

![N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2843908.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE](/img/structure/B2843910.png)
![Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2843911.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2843912.png)
![N-cyclohexyl-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2843913.png)


![4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2843917.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)
